molecular formula C20H17F4N3O2S2 B2668996 2-(2-Fluorophenyl)-5-(1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)-1,3,4-thiadiazole CAS No. 1351660-35-9

2-(2-Fluorophenyl)-5-(1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)-1,3,4-thiadiazole

Cat. No.: B2668996
CAS No.: 1351660-35-9
M. Wt: 471.49
InChI Key: RHJAYSZUJLOEJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Fluorophenyl)-5-(1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)-1,3,4-thiadiazole is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiadiazole ring, a piperidine moiety, and fluorinated phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-5-(1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)-1,3,4-thiadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an electrophilic intermediate.

    Attachment of Fluorinated Phenyl Groups: The fluorinated phenyl groups can be introduced through palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, using appropriate aryl halides and boronic acids.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-5-(1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)-1,3,4-thiadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of sulfonyl groups to thiols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorinated phenyl rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Palladium catalysts, boronic acids, aryl halides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

2-(2-Fluorophenyl)-5-(1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)-1,3,4-thiadiazole has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity. It may exhibit activity against various diseases, including cancer and infectious diseases.

    Materials Science: The compound’s fluorinated phenyl groups and thiadiazole ring make it a candidate for the development of advanced materials with unique electronic and optical properties.

    Biological Research: The compound can be used as a tool to study biological pathways and molecular interactions due to its ability to interact with specific biological targets.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-5-(1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Fluorophenyl)-5-(1-(phenylsulfonyl)piperidin-3-yl)-1,3,4-thiadiazole
  • 2-(2-Fluorophenyl)-5-(1-((2-chlorophenyl)sulfonyl)piperidin-3-yl)-1,3,4-thiadiazole
  • 2-(2-Fluorophenyl)-5-(1-((2-methylphenyl)sulfonyl)piperidin-3-yl)-1,3,4-thiadiazole

Uniqueness

The uniqueness of 2-(2-Fluorophenyl)-5-(1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)-1,3,4-thiadiazole lies in its trifluoromethyl group, which imparts distinct electronic properties and enhances its chemical stability and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(2-fluorophenyl)-5-[1-[2-(trifluoromethyl)phenyl]sulfonylpiperidin-3-yl]-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F4N3O2S2/c21-16-9-3-1-7-14(16)19-26-25-18(30-19)13-6-5-11-27(12-13)31(28,29)17-10-4-2-8-15(17)20(22,23)24/h1-4,7-10,13H,5-6,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHJAYSZUJLOEJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2C(F)(F)F)C3=NN=C(S3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F4N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.